

Spectroscopic Analysis of 5-tert-Butyl-m-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-tert-Butyl-m-xylene

Cat. No.: B1265441 Get Quote

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **5-tert-Butyl-m-xylene** (IUPAC name: 1-tert-butyl-3,5-dimethylbenzene), a key intermediate in various chemical syntheses. This document collates and presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring this data are detailed to ensure reproducibility. Furthermore, this guide employs visualizations to illustrate analytical workflows and the principles of structural elucidation for this compound.

Introduction

5-tert-Butyl-m-xylene (CAS No. 98-19-1) is an alkylbenzene derivative with significant applications in the synthesis of specialty chemicals, including musk xylene and 5-tert-butyl isophthalic acid, a monomer for polyester resins. Accurate and thorough characterization of this compound is critical for quality control, reaction monitoring, and regulatory compliance. This guide serves as a central repository for its spectroscopic signature, providing researchers with the necessary data and methodologies for unambiguous identification.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **5-tert-Butyl-m-xylene**. The data has been compiled from various spectral databases and is presented for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's C2v symmetry, there are five unique carbon environments and three unique proton environments.

Table 1: ¹H NMR Spectroscopic Data for **5-tert-Butyl-m-xylene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.01	Singlet	1H	H-4 (Aromatic)
~6.85	Singlet	2H	H-2, H-6 (Aromatic)
~2.28	Singlet	6H	-CH₃ (Methyl)
~1.30	Singlet	9Н	-C(CH₃)₃ (tert-Butyl)

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **5-tert-Butyl-m-xylene**

Chemical Shift (δ) ppm	Carbon Assignment
~150.8	C-5 (Aromatic, tert-Butyl attached)
~137.5	C-1, C-3 (Aromatic, Methyl attached)
~126.1	C-2, C-6 (Aromatic)
~121.9	C-4 (Aromatic)
~34.4	-C(CH₃)₃ (tert-Butyl quaternary)
~31.4	-C(CH₃)₃ (tert-Butyl methyls)
~21.4	-CH₃ (Methyls on ring)

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 5-tert-Butyl-m-xylene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3020 - 3050	C-H Stretch	Aromatic C-H	Medium-Weak
2865 - 2965	C-H Stretch	Aliphatic C-H (tert- Butyl, Methyl)	Strong
~1610, ~1480	C=C Stretch	Aromatic Ring	Medium
~1365	C-H Bend (Symmetric)	tert-Butyl	Strong
~870	C-H Bend (Out-of- Plane)	Aromatic (Isolated H)	Strong
~840	C-H Bend (Out-of- Plane)	Aromatic (Substituted Ring)	Strong

Sample preparation: Neat liquid film or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule upon ionization.

Table 4: Mass Spectrometry Data for **5-tert-Butyl-m-xylene** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
162	Moderate	[M] ⁺ (Molecular Ion)
147	100% (Base Peak)	[M - CH ₃] ⁺
119	High	[M - C ₃ H ₇] ⁺ or [147 - C ₂ H ₄] ⁺
91	Moderate	[C ₇ H ₇]+ (Tropylium ion)
57	Moderate	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard for the analysis of alkylbenzenes like **5-tert-Butyl-m-xylene**.

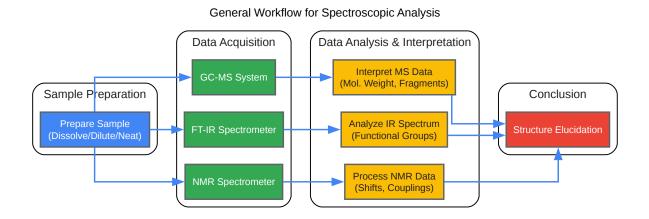
NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **5-tert-Butyl-m-xylene** into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a
 5 mm NMR tube. Ensure the sample height is between 4-5 cm.
- Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

- Acquire the ¹H spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans are sufficient.
- Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify chemical shifts and multiplicities.

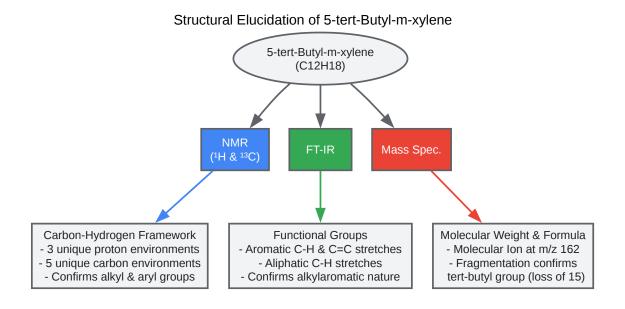
FT-IR Spectroscopy Protocol

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
 - Place a single drop of neat 5-tert-Butyl-m-xylene onto the center of the ATR crystal, ensuring full coverage.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
 - Select a resolution of 4 cm⁻¹.
 - Co-add and average 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

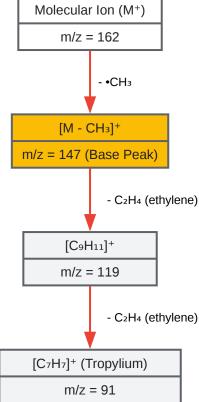
- Sample Preparation: Prepare a dilute solution of **5-tert-Butyl-m-xylene** (e.g., 100 μg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.
- Instrument Setup:
 - Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). Set the carrier gas (Helium) flow rate to approximately 1 mL/min.
 - GC Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
 - \circ Injector: Use a split/splitless injector at 250°C. Inject 1 μ L of the sample with a split ratio of 50:1.
 - Mass Spectrometer (MS): Use an electron ionization (EI) source at 70 eV. Set the mass scan range from m/z 40 to 400.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the MS for ionization and detection.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to determine the
 retention time of the compound. Examine the mass spectrum corresponding to the 5-tertButyl-m-xylene peak. Identify the molecular ion and major fragment ions. Compare the
 spectrum to a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations


The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of **5-tert-Butyl-m-xylene**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.



Click to download full resolution via product page

Caption: Complementary data from NMR, IR, and MS for structural elucidation.

Proposed Mass Spectrometry Fragmentation Pathway Molecular Ion (M+)

Click to download full resolution via product page

Caption: Key fragmentation steps for **5-tert-Butyl-m-xylene** in EI-MS.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-tert-Butyl-m-xylene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265441#spectroscopic-data-for-5-tert-butyl-m-xylene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com